molecular formula C12H12ClN B13208503 1-Chloro-5-ethyl-3-methylisoquinoline

1-Chloro-5-ethyl-3-methylisoquinoline

Cat. No.: B13208503
M. Wt: 205.68 g/mol
InChI Key: UZPCZXBTLORODX-UHFFFAOYSA-N
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Description

1-Chloro-5-ethyl-3-methylisoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-5-ethyl-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinolines by cyclization under acidic conditions .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods aim to achieve high yields and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-ethyl-3-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert nitro groups to amino groups or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated isoquinolines, while reduction can produce amino derivatives.

Scientific Research Applications

1-Chloro-5-ethyl-3-methylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-5-ethyl-3-methylisoquinoline involves its interaction with molecular targets and pathways. Isoquinoline derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, they may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-5-ethyl-3-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, ethyl, and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

1-chloro-5-ethyl-3-methylisoquinoline

InChI

InChI=1S/C12H12ClN/c1-3-9-5-4-6-10-11(9)7-8(2)14-12(10)13/h4-7H,3H2,1-2H3

InChI Key

UZPCZXBTLORODX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(N=C(C2=CC=C1)Cl)C

Origin of Product

United States

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